The synthesis of changrolin involves several key steps that utilize established organic chemistry techniques. A common method for synthesizing changrolin includes the coupling of chloroquinazoline with 4-hydroxybenzylamine or N-methyl-4-hydroxyaniline to produce intermediate compounds. These intermediates are then subjected to a Mannich reaction with formaldehyde and pyrrolidine to yield the final product .
Technical Details:
Changrolin's molecular structure is characterized by its distinct arrangement of atoms, which plays a critical role in its biological activity. The primary structural components include:
Data:
Changrolin participates in various chemical reactions that are pivotal for its pharmacological activity. Notably, it undergoes deprotonation processes that can influence its stability and reactivity in biological systems. Understanding these reaction pathways is essential for predicting how changrolin interacts with biological targets.
Technical Details:
The mechanism of action of changrolin primarily involves its interaction with cardiac ion channels, which are critical for maintaining normal heart rhythm. It has been shown to exhibit protective effects against arrhythmias by modulating the activity of sodium and potassium channels.
Process:
Data:
Changrolin exhibits several notable physical and chemical properties that influence its behavior in biological systems:
Relevant Data:
Changrolin has significant potential applications in medical science, particularly in cardiology:
Dichroa febrifuga Lour. (Chinese: 常山, Chángshān), a deciduous shrub native to East Asia, has been used for over 2,000 years in traditional Chinese medicine (TCM) for malaria treatment. Its antimalarial properties were documented as early as 2735 BC in Shennong's Materia Medica, where it was termed "HengShan" when using roots and "ShuQi" for leaves and twigs [1] [5] [8]. The plant contains bioactive quinazolinone alkaloids, primarily febrifugine (β-dichroine) and its isomer isofebrifugine, identified in the 1940s as key antimalarial compounds. These alkaloids share a core quinazolinone scaffold featuring a piperidine ring and a hydroxyphenyl group, which became the structural foundation for synthetic derivatives like Changrolin [1] [5] [8].
Table 1: Key Alkaloids in Dichroa febrifuga
Compound | Chemical Class | Biological Activity | Role in Changrolin Development |
---|---|---|---|
Febrifugine | Quinazolinone alkaloid | Antimalarial, immunosuppressive | Parent scaffold for structural optimization |
Isofebrifugine | Quinazolinone alkaloid | Antimalarial (lower potency than febrifugine) | Inspiration for side-chain modifications |
Halofuginone* | Synthetic halogenated derivative | Antifibrotic, anti-inflammatory | Demonstrates scaffold versatility |
*Halofuginone is a clinically used veterinary drug derived from febrifugine.
During the 1970s, Chinese pharmacologists systematically modified febrifugine’s structure to mitigate its emetic and hepatotoxic side effects while repurposing its bioactivity. This led to the synthesis of Changrolin (4-(3',5'-bis[(N-pyrrolidinyl)methyl]-4'-hydroxyanilino)-quinazoline), where:
Changrolin was classified as a Class Ia antiarrhythmic under the Vaughan-Williams system due to its:1) Moderate sodium channel blocking kinetics (use-dependent inhibition)2) Potassium channel modulation3) Action potential duration prolongation [4] [9] [10]. Electrophysiological studies confirmed its efficacy against aconitine- and ouabain-induced arrhythmias in animal models, distinguishing it from pure antimalarial predecessors [2] [4].
Changrolin represents a successful integration of TCM-derived chemistry with modern cardiology. Unlike broad-spectrum agents like amiodarone (Class III), Changrolin exhibits targeted multi-channel blocking properties with a lower risk of extra-cardiac toxicity [4] [6]. Key comparative advantages include:
Table 2: Changrolin vs. Representative Western Antiarrhythmics
Parameter | Changrolin (Class Ia) | Disopyramide (Class Ia) | Amiodarone (Class III) |
---|---|---|---|
Ionic Targets | INa⁺, ICa²⁺, Ito, IK | INa⁺ (primary) | IKr, INa⁺, ICa²⁺, β-receptors |
Parasympatholytic Activity | Minimal (pA₂ = 4.17) | Significant (pA₂ = 5.78–5.99) | None |
Clinical Applications | PVCs, atrial tachycardias | Atrial fibrillation | Ventricular/supraventricular arrhythmias |
Structural Origin | Natural product-derived | Fully synthetic | Synthetic benzofuran |
Electrophysiologically, Changrolin differs from prototypical Class Ia agents like quinidine by exhibiting:
Changrolin’s chemical versatility has inspired next-generation antiarrhythmics:
Notably, Changrolin is incorporated into multicomponent TCM formulations like Xin Su Ning (XSN), where it synergizes with Coptidis alkaloids and Glycyrrhiza saponins to treat phlegm-heat heart-disturbed syndrome arrhythmias. This integration validates the TCM principle of combinatorial pharmacology for enhanced efficacy [7].
Table 3: Evolution of Dichroa febrifuga-Derived Therapeutics
Generation | Representative Agent | Structural Features | Therapeutic Application |
---|---|---|---|
1st | Febrifugine | Unmodified quinazolinone-piperidine | Antimalarial (limited by toxicity) |
2nd | Changrolin | Pyrrolidinylmethyl groups, hydroxyquinazoline | Antiarrhythmic (Class Ia) |
3rd | Halofuginone | Halogenated febrifugine derivative | Veterinary coccidiostat, antifibrotic |
4th | ACC-9358/Sulcardine | Optimized side chains, salt formulations | Antiarrhythmic with improved safety |
Changrolin exemplifies how rational modification of traditional medicinal compounds can yield novel therapeutics with global pharmacological relevance. Its development bridges empirical TCM knowledge and contemporary drug design paradigms, offering targeted electrophysiological modulation distinct from Western antiarrhythmics [1] [7] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0